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Compound of Interest

Compound Name: Anticancer agent 105

Cat. No.: B15141471 Get Quote

Disclaimer: The designation "Anticancer agent 105" is ambiguous and has been used to refer

to several distinct investigational drugs in scientific literature and clinical trials. This document

provides a detailed overview of the pharmacokinetic analysis and relevant protocols for the

most prominently described agents under this designation: NK105, BNC105, and RXDX-105.

Researchers should verify the specific agent relevant to their work.
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NK105: A Paclitaxel-Incorporating Micellar
Nanoparticle
NK105 is a nanoparticle formulation of paclitaxel, designed to improve its pharmacokinetic

profile and reduce side effects associated with conventional paclitaxel formulations. It consists

of a "core-shell" type polymeric micelle that entraps paclitaxel in its hydrophobic inner core.[1]

[2]
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The following tables summarize the pharmacokinetic parameters of NK105 from preclinical and

clinical studies.

Table 1: Preclinical Pharmacokinetic Parameters of NK105 vs. Paclitaxel in Mice[1]

Parameter
NK105 (50
mg/kg)

Paclitaxel (50
mg/kg)

NK105 (100
mg/kg)

Paclitaxel (100
mg/kg)

Plasma C5 min

(µg/mL)
11-20 fold higher - 11-20 fold higher -

Plasma AUC

(µg·h/mL)
50-86 fold higher - 50-86 fold higher -

Plasma t1/2z (h) 4-6 times longer - 4-6 times longer -

Tumor Cmax

(µg/g)
~3 times higher - ~3 times higher -

Tumor AUC

(µg·h/g)
~25 times higher - ~25 times higher -

Table 2: Clinical Pharmacokinetic Parameters of NK105 in Patients with Solid Tumors
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Dose
Administration
Schedule

Key Findings Reference

150 mg/m² Every 3 weeks

Plasma AUC was

approximately 15-fold

higher than

conventional

paclitaxel.

[2]

100 mg/m² Weekly

AUC0-inf was

approximately 50-fold

higher and Vdss was

1/15th of conventional

paclitaxel.

50-100 mg/m² Weekly

Exhibited linear

pharmacokinetics.

Approximately 5% of

total paclitaxel was

released from

micelles.

Experimental Protocols
Protocol 1: Preparation and Administration of NK105 for Clinical Trials

This protocol is based on the methodology described in phase I and II clinical trials.

Materials:

NK105 vials (containing the equivalent of 100 mg of paclitaxel per vial)

5% glucose solution for injection

Intravenous infusion pump

Procedure:
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Reconstitute the required dose of NK105 in 100-250 mL of 5% glucose solution at room

temperature.

Administer the solution intravenously to the patient over a 30-minute to 1-hour period using

an electric infusion pump.

Unlike conventional paclitaxel, antiallergic premedication is not typically required.

Dosing schedules vary by study but commonly include administration once every 3 weeks or

weekly for 3 weeks followed by a 1-week rest.

Protocol 2: Pharmacokinetic Analysis of NK105 in Human Plasma

This is a representative protocol for quantifying paclitaxel concentrations from NK105 in plasma

using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a standard bioanalytical

method.

Materials:

Human plasma samples collected from patients at various time points post-infusion.

Acetonitrile

Internal standard (e.g., deuterated paclitaxel)

LC-MS/MS system

Procedure:

Sample Preparation (Protein Precipitation):

Thaw plasma samples on ice.

To 100 µL of plasma, add 20 µL of internal standard solution.

Add 300 µL of cold acetonitrile to precipitate plasma proteins.

Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
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Transfer the supernatant to a new tube and evaporate to dryness under a stream of

nitrogen.

Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis:

Inject the prepared sample into the LC-MS/MS system.

Separate the analyte using a suitable C18 column with a gradient mobile phase (e.g.,

water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

Detect and quantify paclitaxel and the internal standard using multiple reaction monitoring

(MRM) in positive ion mode.

Data Analysis:

Construct a calibration curve using standards of known paclitaxel concentrations.

Determine the concentration of paclitaxel in the plasma samples by interpolating from the

calibration curve.

Use pharmacokinetic software to calculate parameters such as AUC, Cmax, t1/2, etc.

Visualizations
Caption: Formulation and delivery of NK105.
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Caption: Workflow for pharmacokinetic analysis.

BNC105: A Vascular Disrupting Agent and Tubulin
Polymerization Inhibitor
BNC105 (and its prodrug BNC105P) is a dual-action anticancer agent. It functions as a

vascular disrupting agent (VDA) by selectively targeting and collapsing tumor blood vessels,

and also as a tubulin polymerization inhibitor, which directly hinders cancer cell division. The

prodrug, BNC105P, is rapidly converted to the active agent BNC105 in the body.

Data Presentation: Pharmacokinetic Parameters

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 14 Tech Support

https://www.benchchem.com/product/b15141471?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15141471?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 3: Clinical Pharmacokinetic Parameters of BNC105P and BNC105

Agent Parameter Value

BNC105P (Prodrug) Half-life (t1/2) 0.13 hours

BNC105 (Active Agent) Half-life (t1/2) 0.57 hours

BNC105 (Active Agent) Plasma Concentration
Generally increased in

proportion to dose

Experimental Protocols
Protocol 3: Clinical Administration of BNC105P

This protocol is derived from a phase I clinical trial of BNC105P.

Materials:

BNC105P for injection

Standard IV infusion equipment

Procedure:

Reconstitute the calculated dose of BNC105P. Doses in the phase I trial ranged from 2.1 to

18.9 mg/m².

Administer the drug as a 10-minute intravenous infusion.

The dosing schedule in the trial was on Days 1 and 8 of a 21-day cycle.

Monitor patients for safety and toxicity. The recommended phase II dose was determined to

be 16 mg/m².

Protocol 4: Assessment of Tubulin Polymerization Inhibition

This protocol outlines a method to assess the pharmacodynamic effect of BNC105 on its target

in peripheral blood mononuclear cells (PBMCs), as described in clinical studies.
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Materials:

Blood samples from patients treated with BNC105.

Ficoll-Paque for PBMC isolation.

Microtubule-stabilizing and -destabilizing buffers.

Western blotting equipment and antibodies against α-tubulin.

Procedure:

PBMC Isolation: Isolate PBMCs from whole blood using density gradient centrifugation with

Ficoll-Paque.

Tubulin Fractionation:

Lyse a portion of the PBMCs in a microtubule-stabilizing buffer to preserve polymerized

(pellet) tubulin.

Lyse another portion in a microtubule-destabilizing buffer to obtain total tubulin.

Centrifuge the lysates to separate the soluble (unpolymerized) and insoluble (polymerized)

fractions.

Western Blotting:

Resolve the protein fractions by SDS-PAGE.

Transfer proteins to a PVDF membrane.

Probe the membrane with a primary antibody specific for α-tubulin, followed by a

horseradish peroxidase (HRP)-conjugated secondary antibody.

Detect the signal using a chemiluminescent substrate.

Analysis: Quantify the band intensities to determine the ratio of polymerized to total tubulin. A

dose-dependent reduction in polymerized tubulin indicates on-target action of BNC105.
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Caption: Dual mechanism of action of BNC105.
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RXDX-105: A Multikinase Inhibitor Targeting RET
RXDX-105 is an oral, small-molecule inhibitor of multiple kinases, with potent activity against

RET (Rearranged during Transfection), BRAF, and other kinases. Its therapeutic potential has

been evaluated in cancers driven by RET gene alterations, such as fusions or mutations.

Data Presentation
Quantitative pharmacokinetic data for RXDX-105 is not detailed in the provided search results.

Studies focus on its biochemical and in vivo antitumor activity.

Table 4: Biochemical and Cellular Activity of RXDX-105

Target Activity

Wild-type RET, CCDC6-RET, NCOA4-RET, RET

M918T
Low to subnanomolar inhibitory activity

VEGFR2/KDR, VEGFR1/FLT Spared (high selectivity)

RET-rearranged and RET-mutant cell lines Dose-dependent inhibition of proliferation

Experimental Protocols
Protocol 5: In Vitro Kinase Inhibition Assay

This protocol describes a general method to assess the inhibitory activity of RXDX-105 against

its target kinase, RET.

Materials:

Recombinant human RET kinase

Kinase substrate (e.g., a generic tyrosine kinase substrate peptide)

ATP (adenosine triphosphate)

RXDX-105 at various concentrations
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Kinase assay buffer

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

Procedure:

Prepare a reaction mixture containing the RET kinase, the substrate peptide, and kinase

buffer in a multi-well plate.

Add RXDX-105 at a range of concentrations to the wells. Include a no-inhibitor control.

Initiate the kinase reaction by adding ATP. Incubate at 30°C for a specified time (e.g., 60

minutes).

Stop the reaction and measure the kinase activity. For the ADP-Glo™ assay, this involves

adding a reagent to deplete unused ATP, followed by a second reagent to convert ADP to

ATP, which is then measured via a luciferase-based reaction.

The amount of light produced is proportional to the ADP generated and thus to the kinase

activity.

Plot the kinase activity against the concentration of RXDX-105 and fit the data to a dose-

response curve to determine the IC50 value (the concentration of inhibitor required to reduce

enzyme activity by 50%).

Protocol 6: Western Blot Analysis of Downstream Signaling

This protocol is used to confirm that RXDX-105 inhibits RET signaling within cancer cells.

Materials:

Cancer cell lines harboring a RET fusion (e.g., CCDC6-RET).

RXDX-105

Cell lysis buffer
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Antibodies against: phospho-RET, total RET, phospho-ERK, total ERK, phospho-AKT, total

AKT.

Western blotting equipment.

Procedure:

Culture the RET-fusion cancer cells and treat them with various concentrations of RXDX-105

for a defined period (e.g., 2-4 hours).

Harvest the cells and prepare protein lysates using a suitable lysis buffer.

Determine the protein concentration of each lysate.

Perform Western blotting as described in Protocol 4.

Probe the membranes with primary antibodies against phosphorylated and total forms of

RET, ERK, and AKT.

Analyze the results. A dose-dependent decrease in the phosphorylation of RET and its

downstream targets (ERK, AKT) indicates effective inhibition of the signaling pathway by

RXDX-105.

Visualizations
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Caption: RXDX-105 inhibition of the RET signaling pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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